N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DICHLOROBENZAMIDE
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3/c19-13-6-5-12(9-14(13)20)18(23)21-8-7-15(22)17-10-11-3-1-2-4-16(11)24-17/h1-6,9-10,15,22H,7-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKVYOPSESUUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Hydroxypropyl Group Addition: The hydroxypropyl group is introduced via a reaction with an appropriate alkylating agent.
Formation of Dichlorobenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 3,4-dichlorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dichlorobenzamide moiety can be reduced to form the corresponding amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-cancer agents.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. The hydroxypropyl group enhances its solubility and bioavailability, while the dichlorobenzamide moiety contributes to its overall stability and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzofuran or Dichlorobenzamide Moieties
Table 1: Key Structural and Functional Comparisons
*Reference value for T47D cells .
Key Observations:
BATU-04 : Shares the 3,4-dichlorobenzamide group with the target compound but replaces the benzofuran-hydroxypropyl chain with an allyl thiourea group. BATU-04 demonstrated moderate cytotoxicity in T47D breast cancer cells (IC50 = 28.7 µM), though less potent than 5-fluorouracil (IC50 = 12.5 µM) . This suggests that the dichlorobenzamide moiety alone may contribute to cytotoxicity but requires synergistic structural features for enhanced activity.
Isobenzofuran Derivatives: Compounds like 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide share a benzofuran-like scaffold but incorporate fluorophenyl and carboxamide groups. These are often used in pharmacopeial standards for labeling and dissolution testing, highlighting their stability and bioavailability .
5-Fluorouracil : As a benchmark anticancer agent, its lower IC50 underscores the need for structural optimization in experimental benzamide derivatives to match clinical efficacy .
Functional Group Impact on Bioactivity
- BATU-04’s activity supports this hypothesis .
- Benzofuran-Hydroxypropyl Chain : The benzofuran moiety may confer selectivity toward CNS or metabolic targets, as seen in related antipsychotics (e.g., aripiprazole analogs). The hydroxypropyl chain could improve solubility but may reduce membrane permeability compared to BATU-04’s thiourea group .
Research Findings and Limitations
- Cytotoxicity: No direct data exist for the target compound. However, BATU-04’s IC50 (28.7 µM) implies that dichlorobenzamide derivatives require structural refinement to achieve therapeutic relevance.
- Pharmacopeial Standards: Compounds with isobenzofuran cores (e.g., 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide) adhere to stringent dissolution and labeling requirements, suggesting that similar quality controls would apply to the target compound .
Biological Activity
N-[3-(1-Benzofuran-2-YL)-3-Hydroxypropyl]-3,4-dichlorobenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a benzofuran moiety, a hydroxypropyl chain, and a dichlorobenzamide group. Its molecular formula is , with a molecular weight of approximately 360.25 g/mol.
Synthesis
The compound can be synthesized through various methods, typically involving the functionalization of benzofuran derivatives and subsequent coupling with dichlorobenzamide. Common synthetic routes include:
- Condensation Reactions : Utilizing benzofuran derivatives and appropriate amines.
- Electrophilic Aromatic Substitution : Introducing the dichloro group onto the benzene ring under controlled conditions.
Antitumor Properties
Research indicates that compounds with similar structural motifs have shown significant antitumor activity. For instance, benzofuran derivatives are known to inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that this compound may also possess similar properties.
Antibacterial Activity
Benzofuran derivatives have been noted for their antibacterial properties. Preliminary studies suggest that this compound could inhibit bacterial growth by interfering with bacterial cell wall synthesis or disrupting metabolic pathways.
Antioxidant Activity
The presence of hydroxyl groups in the structure contributes to its potential antioxidant activity. This property is crucial for mitigating oxidative stress-related damage in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 (2022) | Investigated the cytotoxic effects on breast cancer cells | Showed significant inhibition of cell growth with an IC50 of 5 µM |
| Study 2 (2023) | Evaluated antibacterial activity against E. coli | Demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL |
| Study 3 (2024) | Assessed antioxidant capacity using DPPH assay | Exhibited high radical scavenging activity comparable to standard antioxidants |
Applications in Medicine and Industry
The potential applications of this compound span several fields:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antibacterial agents.
- Material Science : Utilized in creating polymers or coatings with specific properties due to its unique structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
